molecular formula C15H13N3O2 B6346820 4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 685076-66-8

4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346820
CAS No.: 685076-66-8
M. Wt: 267.28 g/mol
InChI Key: HCHBUUJLHLNYPI-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 2-furylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-(Thiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties.

    4-(Furan-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chloro group instead of a methoxy group, which may alter its chemical and biological properties.

Uniqueness

4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the furan and methoxyphenyl groups, which can impart distinct electronic and steric effects. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-11-6-4-10(5-7-11)12-9-13(18-15(16)17-12)14-3-2-8-20-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHBUUJLHLNYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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